4-(3-Methyl-1,2,4-oxadiazol-5-yl)butanoic acid
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Description
“4-(3-Methyl-1,2,4-oxadiazol-5-yl)butanoic acid” is a chemical compound with the molecular formula C7H10N2O3 and a molecular weight of 170.17 . It is used for research purposes .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, such as “4-(3-Methyl-1,2,4-oxadiazol-5-yl)butanoic acid”, can be achieved through several methods. One approach involves the reaction of amidoximes with acid chlorides or other reactive derivatives of carboxylic acids in a basic medium . This process generates O-acyl amidoximes, which then undergo heterocyclization . Another method is based on the 1,3-dipolar cycloaddition of nitrile oxides to nitriles . In this case, nitrile oxides are typically generated in situ, and the synthesis of 1,2,4-oxadiazoles includes the treatment of chloroximes as stable precursors of nitrile oxides with nitriles in a basic medium .Molecular Structure Analysis
The molecular structure of “4-(3-Methyl-1,2,4-oxadiazol-5-yl)butanoic acid” consists of a five-membered 1,2,4-oxadiazole ring attached to a butanoic acid group . The 1,2,4-oxadiazole ring contains two nitrogen atoms and one oxygen atom .Physical And Chemical Properties Analysis
“4-(3-Methyl-1,2,4-oxadiazol-5-yl)butanoic acid” is a liquid at room temperature . It has a molecular weight of 170.17 and a molecular formula of C7H10N2O3 .Scientific Research Applications
- Results : Some derivatives demonstrated moderate nematocidal activity and anti-fungal effects. Notably, compounds 5m, 5r, 5u, 5v, 5x, and 5y exhibited strong antibacterial effects against Xoo, outperforming existing pesticides .
- In Silico Prediction : The compound adheres to Lipinski’s rules of five, suggesting positive oral bioavailability .
- Applications : These derivatives contribute to scintillating materials used in various scientific areas .
Agricultural Pesticides
Drug Discovery
Oral Bioavailability Enhancement
Scintillating Materials
Green Chemistry
properties
IUPAC Name |
4-(3-methyl-1,2,4-oxadiazol-5-yl)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-5-8-6(12-9-5)3-2-4-7(10)11/h2-4H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUBQXLSWMTHTF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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